

# what is the chemical structure of cynandione A

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## Compound of Interest

Compound Name: cynandione A

Cat. No.: B1250994

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## An In-depth Technical Guide to **Cynandione A**

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and biological activities of **cynandione A**, a bioactive natural product with significant therapeutic potential.

## Chemical Structure and Properties

**Cynandione A** is a bis-acetophenone, a type of phenolic compound, first isolated from the roots of *Cynanchum wilfordii*.<sup>[1][2]</sup> Its structure is characterized by a biaryl linkage between two substituted acetophenone units.

Chemical Identifiers:

- IUPAC Name: 1-[3-(2-acetyl-3,6-dihydroxyphenyl)-2,4-dihydroxyphenyl]ethanone<sup>[3]</sup>
- SMILES: CC(=O)C1=C(C(=C(C=C1)O)C2=C(C=CC(=C2C(=O)C)O)O)O<sup>[3]</sup>
- InChI Key: DYQDHRLBSZIKEM-UHFFFAOYSA-N<sup>[3]</sup>

Physicochemical Properties:

Property	Value	Source
Molecular Formula	C <sub>16</sub> H <sub>14</sub> O <sub>6</sub>	[3]
Molecular Weight	302.28 g/mol	[2]
Exact Mass	302.0790 g/mol	[2]
XlogP	2.6	[4]
Rotatable Bond Count	3	[5]

## Synthesis of Cynandione A

A practical and scalable two-step, one-pot synthesis for **cynandione A** has been developed, enabling gram-scale production for in-depth biological evaluations.[1][6][7]

## Experimental Protocol: One-Pot Gram-Scale Synthesis

This synthesis involves four sequential chemical transformations within a single reaction vessel: tandem oxidation, regioselective arylation, subsequent oxidation, and final reduction.[7]

Materials:

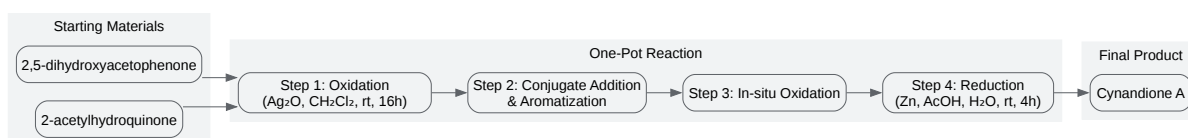
- 2-acetylhydroquinone
- 2,5-dihydroxyacetophenone
- Silver(I) oxide (Ag<sub>2</sub>O)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Acetic acid (AcOH)
- Zinc (Zn) powder
- Ethyl acetate (EtOAc)
- Celite

- Magnesium sulfate ( $\text{MgSO}_4$ )

Procedure:[7]

- To a solution of 2-acetylhydroquinone (1.0 equiv) and 2,5-dihydroxyacetophenone (1.0 equiv) in  $\text{CH}_2\text{Cl}_2$  (50 mL), add  $\text{Ag}_2\text{O}$  (2.1 equiv).
- Stir the mixture at room temperature for 16 hours under a nitrogen atmosphere.
- To the crude reaction mixture, add AcOH (30 mL), water (15 mL), and zinc powder (1.0 equiv).
- Stir the resulting mixture at room temperature for 4 hours.
- Filter the mixture through Celite.
- Dilute the filtrate and extract twice with EtOAc.
- Wash the combined organic layers with water and brine, then dry over  $\text{MgSO}_4$ .
- Remove the solvent under reduced pressure and purify the residue by flash chromatography on silica gel to yield **cynandione A**.

Logical Workflow for **Cynandione A** Synthesis



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Caption: One-pot synthesis workflow for **cynandione A**.

## Biological Activities and Mechanisms of Action

**Cynandione A** exhibits a range of pharmacological effects, including anti-inflammatory, neuroprotective, antioxidant, and hepatoprotective activities.[7][8][9]

### Anti-inflammatory Activity

**Cynandione A** demonstrates potent anti-inflammatory effects by modulating key signaling pathways in immune cells.

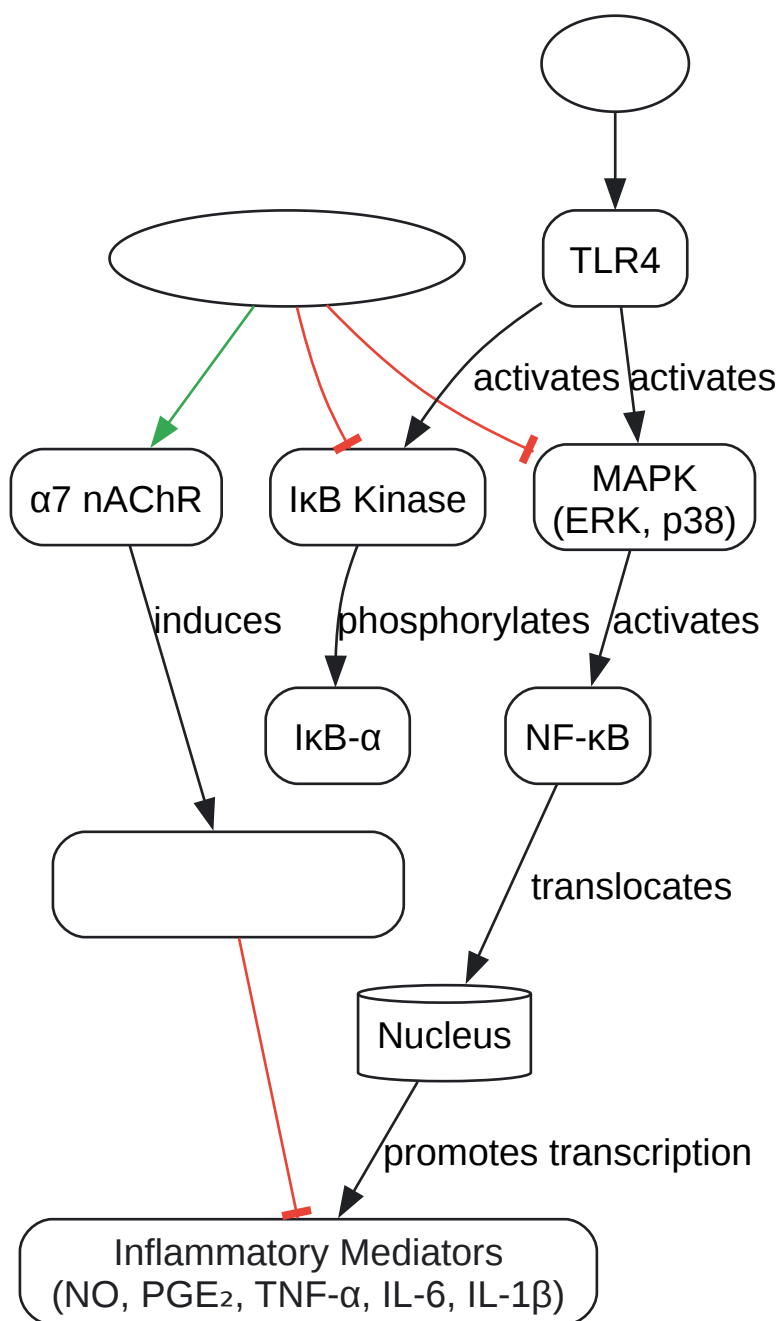
Key Mechanisms:

- **Inhibition of NF- $\kappa$ B and MAPK Signaling:** **Cynandione A** significantly decreases the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E<sub>2</sub> (PGE<sub>2</sub>) in lipopolysaccharide (LPS)-stimulated macrophages.[10][11] It achieves this by inhibiting the phosphorylation of I $\kappa$ B- $\alpha$  and MAP kinases (ERK and p38), which in turn prevents the nuclear translocation and DNA binding activity of NF- $\kappa$ B.[10][12]
- **Activation of  $\alpha$ 7 Nicotinic Acetylcholine Receptor ( $\alpha$ 7 nAChR):** **Cynandione A** activates the  $\alpha$ 7 nAChR on macrophages, leading to the expression of the anti-inflammatory cytokine IL-10.[2][8] This effect is blocked by  $\alpha$ 7 nAChR antagonists.[8]

Quantitative Data on Anti-inflammatory Effects

Assay	Cell/Animal Model	Treatment	Result	Reference
NO Production	LPS-treated RAW264.7 macrophages	Cynandione A	Dose-dependent decrease	<a href="#">[10]</a>
PGE <sub>2</sub> Production	LPS-treated RAW264.7 macrophages	Cynandione A	Dose-dependent decrease	<a href="#">[10]</a>
Pro-inflammatory Cytokines (TNF- $\alpha$ , IL-6, IL-1 $\beta$ )	LPS-injected C57BL/6 N mice	Cynandione A (1, 10 mg/kg, IP)	Significant decrease in plasma levels	<a href="#">[11]</a>
Survival Rate	Mice with lethal endotoxemia	Cynandione A	Improved survival	<a href="#">[10]</a>

### Signaling Pathway of **Cynandione A** in Inflammation



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Caption: **Cynandione A**'s dual anti-inflammatory mechanism.

## Metabolic Regulation

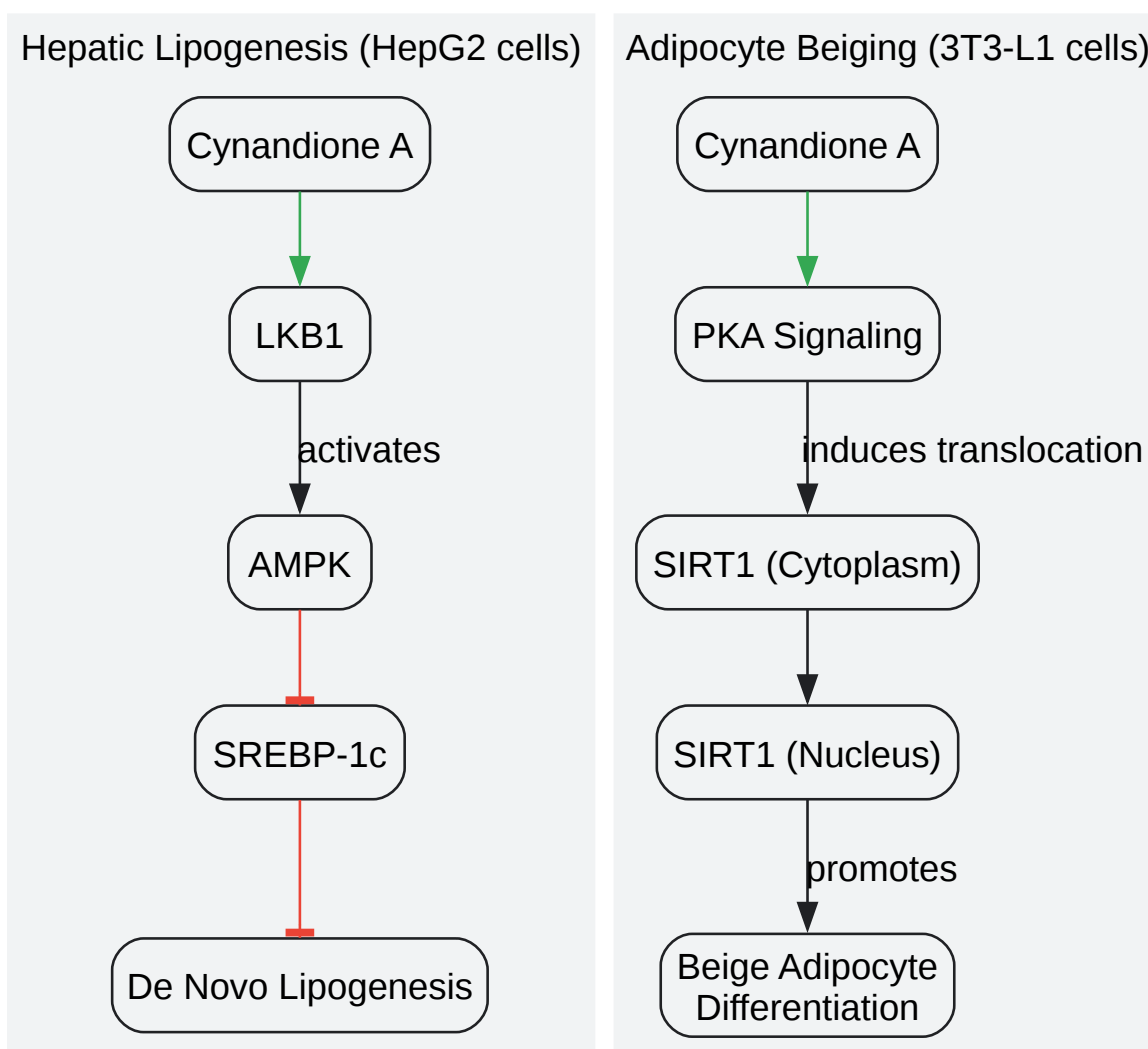
**Cynandione A** plays a role in regulating lipid metabolism and adipocyte differentiation.

Key Mechanisms:

- Inhibition of Hepatic Lipogenesis: In HepG2 cells, **cynandione A** inhibits de novo lipogenesis by activating the LKB1/AMPK pathway.[2][13] This leads to a decrease in the mRNA levels of SREBP-1c, a key transcription factor for lipogenic genes.[13]
- Induction of Beige Adipocyte Differentiation: **Cynandione A** causes the nuclear translocation of SIRT1 via a PKA-dependent signaling pathway in 3T3-L1 cells, which promotes the differentiation of white adipocytes into beige adipocytes ("beiging").[2]

### Signaling Pathway in Metabolic Regulation

#### Metabolic Regulation by Cynandione A



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